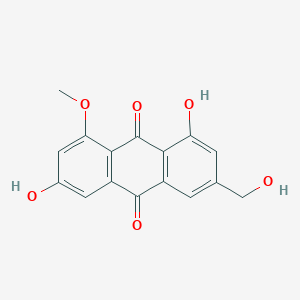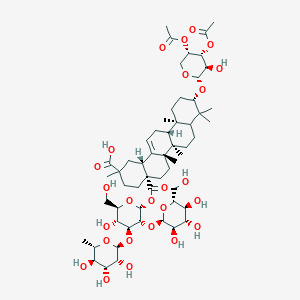
Yiyeliangwanoside I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yiyeliangwanoside I is a natural product that has been isolated from the plant species Gelsemium elegans. This compound has been found to possess a range of biological activities and has been the subject of extensive scientific research in recent years. In
Wirkmechanismus
The mechanism of action of Yiyeliangwanoside I is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Yiyeliangwanoside I has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and cell survival.
Biochemische Und Physiologische Effekte
Yiyeliangwanoside I has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in the body, and protect neurons from damage. This compound has also been found to have antioxidant properties, which may help to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Yiyeliangwanoside I in lab experiments is its potential therapeutic applications. This compound has been found to possess a range of biological activities, which makes it a promising candidate for the development of new drugs. However, the synthesis of Yiyeliangwanoside I is a complex process that is time-consuming and yields a relatively low amount of the compound. This can make it challenging to conduct large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on Yiyeliangwanoside I. One area of interest is the development of new drugs based on this compound. Researchers are also interested in exploring the potential therapeutic applications of Yiyeliangwanoside I in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Yiyeliangwanoside I and its biochemical and physiological effects.
Synthesemethoden
The synthesis of Yiyeliangwanoside I is a complex process that involves several steps. The first step is the extraction of the plant species Gelsemium elegans using solvents such as ethanol or methanol. The extracted material is then purified using chromatography techniques to obtain the pure compound Yiyeliangwanoside I. The yield of this compound is relatively low, and the process is time-consuming.
Wissenschaftliche Forschungsanwendungen
Yiyeliangwanoside I has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been found to possess antitumor, anti-inflammatory, and neuroprotective properties. It has also been shown to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
135272-49-0 |
|---|---|
Produktname |
Yiyeliangwanoside I |
Molekularformel |
C57H88O25 |
Molekulargewicht |
1173.3 g/mol |
IUPAC-Name |
(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4R,5S)-4,5-diacetyloxy-3-hydroxyoxan-2-yl]oxy-4a-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C57H88O25/c1-24-35(62)38(65)40(67)47(74-24)80-44-37(64)30(22-59)78-49(45(44)81-48-41(68)39(66)36(63)29(21-58)77-48)82-51(72)57-18-16-53(6,50(70)71)20-28(57)27-10-11-33-54(7)14-13-34(52(4,5)32(54)12-15-56(33,9)55(27,8)17-19-57)79-46-42(69)43(76-26(3)61)31(23-73-46)75-25(2)60/h10,24,28-49,58-59,62-69H,11-23H2,1-9H3,(H,70,71)/t24-,28+,29+,30+,31-,32?,33+,34-,35-,36+,37+,38+,39-,40+,41+,42+,43-,44-,45+,46-,47-,48+,49+,53?,54-,55+,56+,57-/m0/s1 |
InChI-Schlüssel |
FXNTUAWTJJIORK-PBPSADCISA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CCC8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)OC(=O)C)OC(=O)C)O)C)C)[C@H]4CC(CC5)(C)C(=O)O)C)CO)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC(=O)C)OC(=O)C)O)C)(C)C(=O)O)CO)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC(=O)C)OC(=O)C)O)C)(C)C(=O)O)CO)O)O)O)O |
Synonyme |
yiyeliangwanoside I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



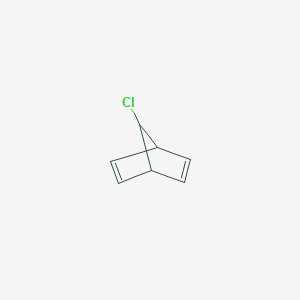
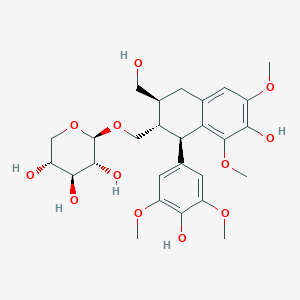
![(S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine](/img/structure/B161735.png)
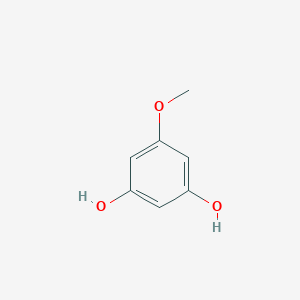
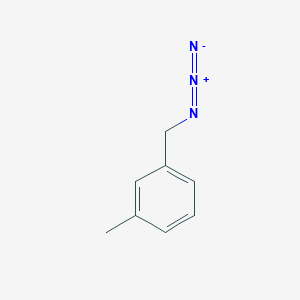
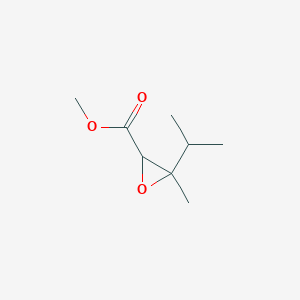
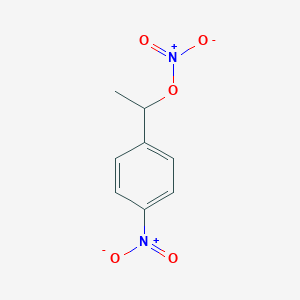
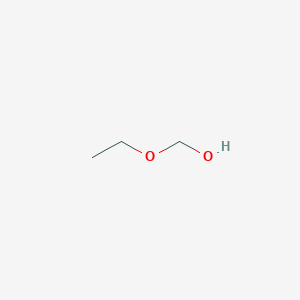
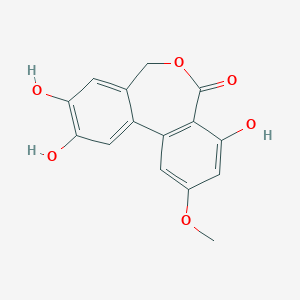
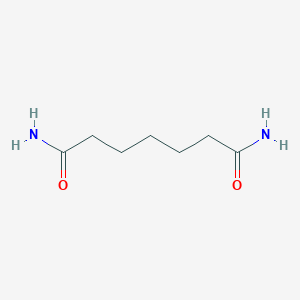
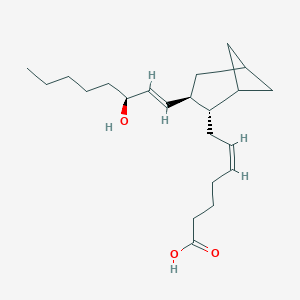
![[(3S,4Ar,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B161761.png)
![Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI)](/img/structure/B161763.png)
